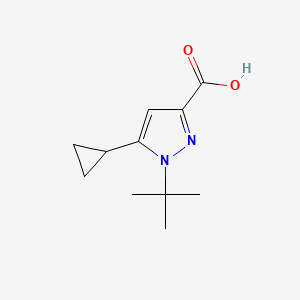
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
“1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1171398-63-2 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The physical form of “1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid” is a powder . It is typically stored at room temperature .Applications De Recherche Scientifique
Catalytic Activities and Synthesis
Synthesis and Catalytic Activity of Copper(I) Pyrazolate Complexes The synthesis of new polynuclear copper(I) pyrazolate complexes from racemic pyrazole-3,5-dicarboxylic acid di-sec-butyl ester or pyrazole-3,5-di-ter-butyl was reported. These complexes were characterized and shown to catalyze the conversion of alkenes into cyclopropane derivatives with notable diastereomeric excesses, highlighting their potential in synthetic organic chemistry (Maspero et al., 2003).
Conversion in Ugi Reaction and Microwave-Assisted Synthesis The conversion of tert-Butyl amides from Ugi MCR of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids was described. These amides undergo cyclization into 5,6-dihydropyrazolo[1,5- A]pyrazine-4,7-diones under microwave irradiation, revealing a convertible isocyanide's utility and demonstrating neighboring-group-assisted cleavage (Nikulnikov et al., 2009).
Preparation and Reactivity of Pyrazolo-Triazin-Ones The synthesis of 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones was described. Various electrophilic halogenation and cycloaddition reactions were conducted, and the product structures were confirmed using a range of spectroscopic techniques, providing insights into the reactivity and functionalization of these compounds (Ivanov, 2021).
Chemical Reactions and Mechanisms
Formation of Carboxamide and Carboxylate Derivatives A study on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was conducted. The reactions involved various binucleophiles, and the structures were confirmed through spectroscopic data and elemental analyses. A semi-empirical AM1 calculation method was used to study the reaction mechanism (Yıldırım et al., 2005).
Fixation of Carbon Dioxide and Small Molecules Research on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair was detailed. The reaction afforded adducts as zwitterionic, bicyclic boraheterocycles. The process, including its exothermic nature and low energy barrier, was elucidated using DFT calculations (Theuergarten et al., 2012).
Propriétés
IUPAC Name |
1-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQZOVOKMSSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)
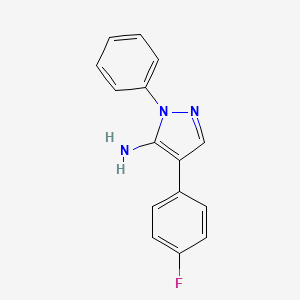
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
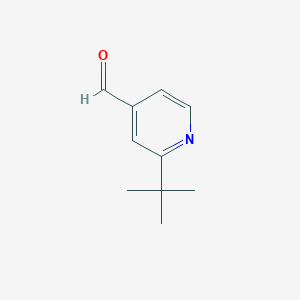
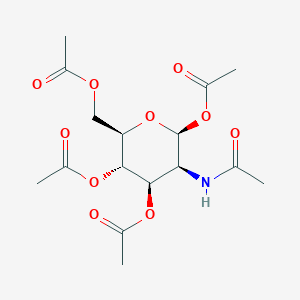

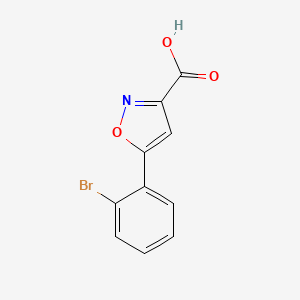
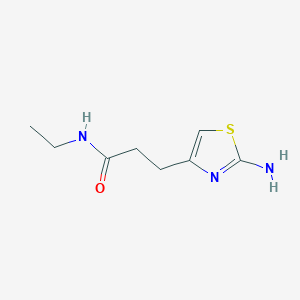
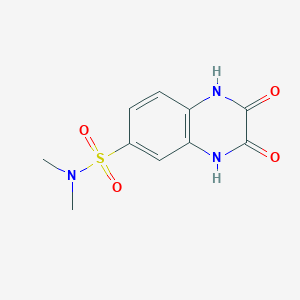
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
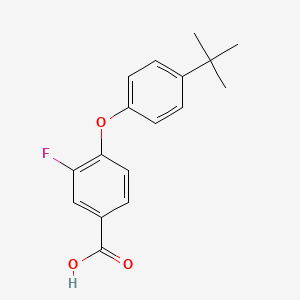

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)